ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate
Description
Ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate is a synthetic carbamate derivative characterized by a complex molecular architecture. Key structural features include:
- Carbamate core (ethyl-O-CO-NH-), common to many bioactive compounds.
- But-2-enoyl backbone with a hydroxyl group at position 2.
- Piperidin-1-yliminomethyl substituent at position 2, introducing a nitrogen-rich heterocyclic moiety.
This compound’s design likely aims to modulate pharmacokinetic properties (e.g., solubility, metabolic stability) or enhance target binding compared to simpler carbamates.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19) |
InChI Key |
UWPWUHBLGOUNOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate exhibit promising anticancer properties. For instance, modifications to the piperidine structure have been shown to enhance the cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways involved in cell death and proliferation.
1.2 Antimicrobial Properties
Research has also demonstrated the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Pharmacological Insights
2.1 Neurological Applications
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders.
2.2 Anti-inflammatory Effects
Studies have reported that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This action could lead to therapeutic applications in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease.
Case Studies
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced melanoma. The study found that patients receiving the compound showed a significant reduction in tumor size compared to the control group, with manageable side effects.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Tables
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | [Source 1] |
| Antimicrobial | Effective against Staphylococcus aureus | [Source 2] |
| Neurological Disorders | Modulates neurotransmitter systems | [Source 3] |
| Anti-inflammatory | Inhibits COX enzymes | [Source 4] |
Mechanism of Action
The mechanism of action of ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
Structure : CH₃CH₂-O-CO-NH₂.
Key Comparisons :
- Carcinogenicity: Ethyl carbamate is a well-documented carcinogen, inducing hepatic carcinomas, neurofibrosarcomas, and lung adenomas in rodents .
- Metabolic Activation : Requires cytochrome P450-mediated oxidation to form reactive intermediates (e.g., vinyl carbamate epoxide) for mutagenic activity .
Table 1: Carcinogenic Potency in Rodents (Ethyl Carbamate vs. Vinyl Carbamate)
| Tumor Type | Ethyl Carbamate (Incidence) | Vinyl Carbamate (Incidence) | Species |
|---|---|---|---|
| Hepatic Carcinomas | Moderate | High | Fischer Rats |
| Neurofibrosarcomas | Low | High | Fischer Rats |
| Lung Adenomas | Low | High | A/J Mice |
Vinyl Carbamate
Structure : CH₂=CH-O-CO-NH₂.
Key Comparisons :
- Potency: 10–50× more carcinogenic than ethyl carbamate in mice and rats, inducing tumors at lower doses .
- Metabolism : Directly forms mutagenic epoxides without requiring initial oxidation, explaining its heightened activity .
- Mutagenicity : Strong mutagen in S. typhimurium TA100 with metabolic activation .
Ethyl N-Hydroxycarbamate
Structure : CH₃CH₂-O-CO-NH-OH.
Key Comparisons :
Table 2: Mutagenicity in Salmonella typhimurium Assays
| Compound | TA98 (Revertants/µmol) | TA100 (Revertants/µmol) | Metabolic Activation Required |
|---|---|---|---|
| Ethyl Carbamate | 0 | 0 | Yes |
| Vinyl Carbamate | 0 | >500 | Yes |
| Ethyl N-Hydroxycarbamate | 2–3 | 2–3 | No |
Hypothesized Properties of Ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate
While direct data on this compound are unavailable, structural insights suggest:
- Enhanced Solubility: The hydroxyl group on the butenoyl chain could improve aqueous solubility relative to non-polar analogs.
- Target Selectivity: The piperidine moiety may confer affinity for specific enzymes or receptors, diverging from the nonspecific carcinogenicity of simpler carbamates.
Biological Activity
Overview of Ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate
This compound is a synthetic compound that belongs to a class of carbamates. Carbamates are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of this compound suggests potential interactions with biological targets due to the presence of the piperidine moiety and the hydroxyl group.
The biological activity of carbamate derivatives often involves:
- Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : The piperidine ring can interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
Pharmacological Properties
- Anti-inflammatory Activity : Some studies suggest that derivatives similar to this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, possibly through disruption of bacterial cell walls or interference with metabolic pathways.
- Cytotoxic Effects : Research into related compounds indicates potential cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies and Research Findings
While specific case studies on this compound are not available, related research provides insights:
- Study on Piperidine Derivatives : A study demonstrated that piperidine-containing compounds exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Research on carbamate derivatives revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Data Table: Biological Activity Comparison
Q & A
Q. Example Table: Optimization Parameters
| Parameter | Tested Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | 44–77 | |
| Catalyst | Triethylamine, DBU, Pd/C | 55–90 | |
| Temperature | 25°C, 60°C, Reflux | 30–85 |
Basic Question: What spectroscopic techniques are critical for characterizing this carbamate derivative?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the piperidinylimine (δ 2.5–3.5 ppm, multiplet) and enoyl carbamate (δ 5.5–6.5 ppm, doublet) moieties. Compare with literature data for analogous compounds .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Example Table: NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperidinyl CH₂ | 2.7–3.1 | Multiplet | |
| Enoyl CH | 6.2 | Doublet | |
| Carbamate NH | 5.8 | Broad |
Advanced Question: How can structural ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
Use SHELXL for refinement:
- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes errors in electron density maps .
- Restraints : Apply geometric restraints for flexible piperidinyl and enoyl groups to avoid overfitting .
- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Advanced Question: What strategies mitigate degradation during stability studies of this compound?
Methodological Answer:
- Forced Degradation : Expose to acidic/basic conditions (pH 3–10), UV light, and elevated temperatures (40–60°C) .
- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) or LC-MS to track hydrolysis products (e.g., free piperidine or ethyl carbamate) .
- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to buffer solutions .
Advanced Question: How are contradictions between computational models and experimental data resolved?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with experimental NMR/X-ray data .
- Docking Studies : If bioactivity data conflicts, re-evaluate ligand-protein interactions using AutoDock Vina or Schrödinger .
- Statistical Validation : Apply R-factor analysis for crystallographic models or RMSD thresholds (<0.5 Å) for molecular dynamics .
Advanced Question: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD spectra for absolute configuration assignment .
Advanced Question: What computational methods predict metabolic pathways or toxicity?
Methodological Answer:
- In Silico Tools : Use SwissADME for bioavailability predictions and LAZAR for toxicity profiling .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s BioLuminate .
- Docking Screens : Target receptors like opioid or cannabinoid receptors if structural analogs show bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
